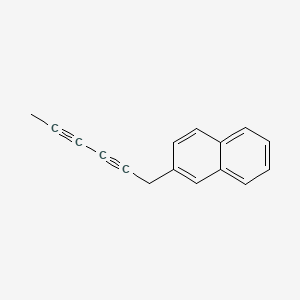
Naphthalene, 2-(2,4-hexadiynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Supramolecular Chemistry and Sensors
- NDIs are utilized in supramolecular chemistry, sensors, and as host-guest complexes for molecular switching devices like catenanes and rotaxanes (Kobaisi et al., 2016).
- They also find applications in ion-channels through ligand gating and gelators for sensing aromatic systems (Bhosale et al., 2008).
Role in Catalysis and Medicine
- NDIs are involved in catalysis via anion-π interactions and have applications in DNA intercalation for medicinal purposes (Kobaisi et al., 2016).
Use in Organic Electronics and Photovoltaics
- NDIs are significant for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them candidates for organic electronics and photovoltaics (Bhosale et al., 2021).
- Their applications extend to solar cell technology and artificial photosynthesis (Kobaisi et al., 2016).
Potential in Organic Field-Effect Transistors (OFET)
- NDIs are also used in the development of n-type materials for OFET applications (Durban et al., 2010).
Environmental and Health Research
- Research on NDI derivatives has implications in environmental science, particularly concerning their reactions with atmospheric components and potential health effects (Sasaki et al., 1997; Bunce et al., 1997).
Mecanismo De Acción
Propiedades
Número CAS |
172923-89-6 |
|---|---|
Nombre del producto |
Naphthalene, 2-(2,4-hexadiynyl)- |
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-hexa-2,4-diynylnaphthalene |
InChI |
InChI=1S/C16H12/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,8H2,1H3 |
Clave InChI |
SRYARTHJKAESGC-UHFFFAOYSA-N |
SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Sinónimos |
1-(2'-naphthyl)hexa-2,4-diyne santolindiacetylene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



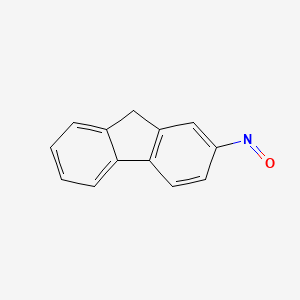



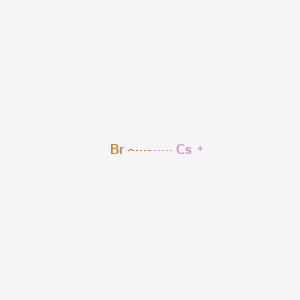
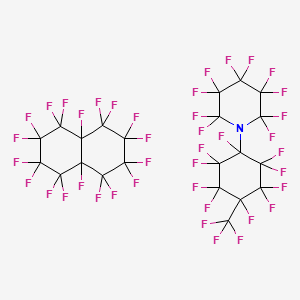

![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
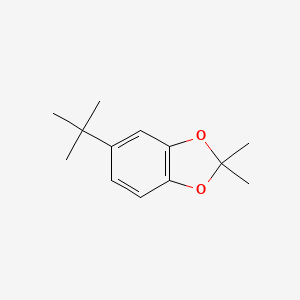
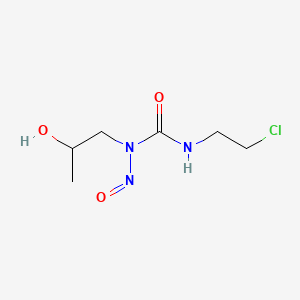
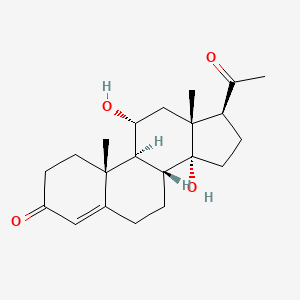


![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)